(2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate
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Overview
Description
(2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C₁₄H₈Br₃NO₄ It is a derivative of benzoic acid and is characterized by the presence of three bromine atoms on the phenyl ring and a nitro group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of bromine atoms to the phenyl ring. This step often requires the use of bromine or a brominating agent under controlled conditions.
Esterification: The formation of the ester linkage between the tribromophenyl group and the nitrobenzoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar bromine substitution but lacking the nitrobenzoate moiety.
3-Methyl-4-nitrobenzoic acid: A compound with a similar nitrobenzoate structure but without the tribromophenyl group.
Uniqueness
(2,4,6-Tribromophenyl) 3-methyl-4-nitrobenzoate is unique due to the combination of tribromophenyl and nitrobenzoate functionalities. This dual functionality imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3NO4/c1-7-4-8(2-3-12(7)18(20)21)14(19)22-13-10(16)5-9(15)6-11(13)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMVAAYZRNJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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